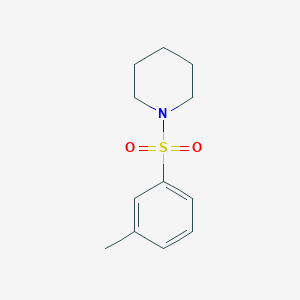
1-(3-Methylphenylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenylsulfonyl)piperidine is a compound that is widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. This compound is also known as N-(3-Methylphenylsulfonyl)piperidine or MPS. It is a versatile compound that has a wide range of applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylphenylsulfonyl)piperidine is not fully understood. However, it is believed to act as a nucleophile in certain reactions due to the presence of the sulfone group. It is also known to act as a mild base due to the presence of the piperidine ring.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of 1-(3-Methylphenylsulfonyl)piperidine. However, it is known to be a relatively non-toxic compound. It is also not known to have any significant effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-Methylphenylsulfonyl)piperidine in lab experiments is its versatility. It can be used in a wide range of reactions and is a useful reagent in organic synthesis. However, one of the limitations of using this compound is that it can be difficult to handle due to its sensitivity to air and moisture.
Direcciones Futuras
There are several future directions for research involving 1-(3-Methylphenylsulfonyl)piperidine. One area of research could be the development of new synthetic methods for this compound. Another area of research could be the investigation of its potential applications in the synthesis of new pharmaceuticals.
Conclusion:
In conclusion, 1-(3-Methylphenylsulfonyl)piperidine is a versatile compound that has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and has potential applications in the synthesis of new pharmaceuticals. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 1-(3-Methylphenylsulfonyl)piperidine can be achieved through several methods. One of the most common methods is the reaction between 3-methylbenzenesulfonyl chloride and piperidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
1-(3-Methylphenylsulfonyl)piperidine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the synthesis of pharmaceuticals. It is also used in the synthesis of various heterocyclic compounds.
Propiedades
Nombre del producto |
1-(3-Methylphenylsulfonyl)piperidine |
|---|---|
Fórmula molecular |
C12H17NO2S |
Peso molecular |
239.34 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C12H17NO2S/c1-11-6-5-7-12(10-11)16(14,15)13-8-3-2-4-9-13/h5-7,10H,2-4,8-9H2,1H3 |
Clave InChI |
OXWMFIQXEBLBAG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
SMILES canónico |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(Cyanomethyl)(phenyl)amino]benzoic acid](/img/structure/B263316.png)


![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)
![4-[(2-Cyclohexylethoxy)methyl]piperidine](/img/structure/B263324.png)


![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)


